3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride
Description
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride (CAS 1797417-98-1) is a spirocyclic amine hydrochloride salt with the molecular formula C₉H₁₇NO₂·HCl and a molecular weight of 171.24 g/mol (excluding HCl contribution). The compound features a unique 5.6 spirocyclic system containing two oxygen atoms and one nitrogen atom in its heterocyclic framework. Its hydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and chemical research applications .
Properties
IUPAC Name |
3,7-dioxa-10-azaspiro[5.6]dodecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-10-5-8-12-9(1)2-6-11-7-3-9;/h10H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKJIQOSVUBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOC12CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Reagents
- Cyclohexanone derivatives : Serve as the cyclic ketone component for spiro ring formation.
- Amino alcohols or diamines : Provide the nitrogen and oxygen atoms for the heterocyclic system.
- Solvents : Commonly used solvents include tetrahydrofuran (THF), ethyl acetate, diethyl ether, and dichloromethane.
- Acidic reagents : Hydrochloric acid is used to convert the free base into the hydrochloride salt.
- Bases and catalysts : Potassium carbonate or sodium hydroxide may be employed to facilitate cyclization or neutralization steps.
Stepwise Synthesis
Formation of the Spirocyclic Intermediate
A key step involves the nucleophilic attack of an amino alcohol on a cyclic ketone (e.g., cyclohexanone), leading to the formation of an amino-spiro intermediate. This step is typically conducted under reflux conditions in an aprotic solvent such as THF or ethyl acetate to promote cyclization.Cyclization and Ring Closure
The intermediate undergoes intramolecular cyclization, often facilitated by base or acid catalysis, to form the 3,7-dioxa-10-azaspiro[5.6]dodecane framework. Monitoring of the reaction progress is done by thin-layer chromatography (TLC).Purification
The crude product is purified by extraction, evaporation, and column chromatography to isolate the pure spiro compound.Conversion to Hydrochloride Salt
The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or ethyl acetate) to form the hydrochloride salt. This step improves the compound's stability and solubility.
Research Findings and Optimization Data
| Parameter | Conditions | Observations/Results |
|---|---|---|
| Solvent | THF, ethyl acetate, dichloromethane | THF favored for cyclization step; good solubility |
| Temperature | Reflux (60–80°C) | Optimal for ring closure; higher temps cause side reactions |
| Catalyst/Base | Potassium carbonate, sodium hydroxide | Facilitates cyclization; K2CO3 preferred for mild conditions |
| Reaction Time | 4–12 hours | Longer time increases yield but risks impurities |
| Purity of product | >95% (by HPLC) | Achieved after column chromatography |
| Hydrochloride formation | HCl in diethyl ether, room temp | Efficient salt formation with good yield |
Summary Table of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic addition | Amino alcohol + cyclohexanone, THF, reflux | Formation of amino-spiro intermediate |
| 2 | Intramolecular cyclization | Base catalyst (K2CO3), reflux | Formation of spirocyclic core |
| 3 | Purification | Extraction, evaporation, chromatography | Pure 3,7-dioxa-10-azaspiro[5.6]dodecane |
| 4 | Hydrochloride salt formation | HCl in diethyl ether, room temp | 3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride |
Chemical Reactions Analysis
Types of Reactions: 3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and biological applications.
Scientific Research Applications
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride can be compared with other similar compounds, such as 3,10-dioxa-7-azaspiro[5.6]dodecane. While both compounds share the spirocyclic structure, they differ in the position of oxygen atoms and nitrogen atoms within the rings. These structural differences can lead to variations in their chemical reactivity and biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride with key analogs:
Key Differences and Implications
Spirocyclic Ring Size :
- The 5.6 spiro system (e.g., 3,7-Dioxa-10-azaspiro[5.6]dodecane) provides a slightly larger ring compared to 5.5 spiro systems (e.g., 3-benzyl-3-azaspiro[5.5]undecane). This difference affects conformational flexibility and binding affinity in pharmacological contexts .
However, trifluoromethyl groups in this analog increase lipophilicity, favoring blood-brain barrier penetration .
Functional Groups and Solubility: The dihydrochloride salt in 3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride offers superior aqueous solubility compared to mono-hydrochloride salts, advantageous for intravenous formulations . The ketone group in the same compound provides a reactive site for further chemical modifications, such as Schiff base formation .
Methyl groups (e.g., 9-methyl-3-azaspiro[5.5]undecane) enhance metabolic stability by shielding reactive sites from cytochrome P450 enzymes .
Biological Activity
3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride is a chemical compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H18ClNO2
- Molecular Weight : 207.7 g/mol
- IUPAC Name : this compound
The compound features a spirocyclic structure that is significant for its biological interactions. The presence of nitrogen and oxygen atoms in the bicyclic framework contributes to its unique reactivity and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular targets, potentially influencing cellular processes such as:
- Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes without causing depolarization, indicating a unique mode of action that may involve targeting specific membrane components .
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis, similar to other azaspiro compounds that have been linked to anti-mycobacterial activity .
Antimicrobial Activity
Research has indicated that derivatives of spiro compounds, including this compound, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : Studies show that certain azaspiroketal derivatives have MIC values below 5 μM against Mycobacterium bovis BCG, suggesting potent anti-mycobacterial activity .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Azaspiroketal Derivative | < 5 | Mycobacterium bovis BCG |
| Control Compound | > 10 | Mycobacterium bovis BCG |
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of this compound on mammalian cells (e.g., Vero cells) have shown that while it possesses antimicrobial properties, its selective cytotoxicity must be evaluated further to ensure safety for potential therapeutic use.
Case Studies and Research Findings
- Study on Indolyl Azaspiroketal Mannich Bases :
-
Comparative Analysis with Other Compounds :
- Research comparing this compound with similar azaspiro compounds revealed differences in their biological profiles based on structural variations. These insights are crucial for guiding future drug design efforts aimed at optimizing efficacy and minimizing toxicity.
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
Advanced Consideration : Spirocyclic compounds may form reactive intermediates under high-temperature conditions. Thermal stability assays (e.g., DSC/TGA) are recommended for process safety .
How can researchers optimize reaction yields for derivatives of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity, temperature, and catalyst loading .
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., ring-opened intermediates) for targeted suppression .
- Microwave-assisted synthesis : Reduces reaction times and improves yields in cyclization steps .
Advanced Research Question
- Enzyme inhibition : The spirocyclic structure mimics transition states in enzymatic reactions (e.g., protease or kinase inhibition) .
- Receptor binding : Rigid spiro frameworks enhance selectivity for GPCRs or neurotransmitter transporters .
- Cellular uptake : LogP values (~1.5–2.5) influence membrane permeability, which can be adjusted via N-alkylation .
Methodological Note : Radioligand binding assays and surface plasmon resonance (SPR) are used to quantify affinity and kinetics .
How can researchers resolve challenges in isolating isomers during synthesis?
Advanced Research Question
- Chromatographic separation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
- Crystallization : Differential solubility in ethanol/water mixtures can isolate diastereomers .
- Dynamic NMR : Detects isomer interconversion rates at varying temperatures to guide purification strategies .
Example : USP guidelines for related compounds recommend resolution (R) ≥ 1.5 for HPLC peaks to ensure isomer purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
